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Compound of Interest

Compound Name: 5-chloro-2-methylpyridin-3-ol

CAS No.: 91420-23-4

Cat. No.: B2670939

Get Quote

Executive Summary
5-Chloro-2-methylpyridin-3-ol is a critical heterocyclic building block used in the synthesis of

agrochemicals and pharmaceutical agents (e.g., Wip1 inhibitors).[1] Its structural integrity relies

on the precise regioselective chlorination of the 2-methylpyridin-3-ol scaffold at the C-5

position.[1]

Distinguishing the target from its precursor and potential regioisomers (e.g., 4-chloro or 6-

chloro derivatives) is a common analytical challenge. This guide outlines the definitive

spectroscopic signatures—specifically the transition from an ABC spin system to a meta-

coupled AX system in 1H-NMR—that validate the successful synthesis and purity of the

compound.

Synthetic Pathway & Precursor Identification
The synthesis typically involves the electrophilic aromatic substitution of 2-methylpyridin-3-ol.[1]

While the hydroxyl group at C-3 strongly activates the C-2, C-4, and C-6 positions, the C-2

position is blocked by a methyl group.[1] Direct chlorination often favors the C-4 or C-6

positions (ortho/para direction).[1] Achieving the C-5 substituted product often requires specific
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conditions (e.g., blockage of C-4/C-6 or radical mechanisms) or indirect routes (e.g., via 5-

amino-2-methylpyridin-3-ol using Sandmeyer chemistry).[1]

Reaction Scheme Visualization
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Figure 1: Synthetic workflow highlighting the transformation from the precursor to the target 5-

chloro derivative.

Spectroscopic Characterization Guide
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
The most definitive method for confirmation is 1H-NMR. The loss of the C-5 proton and the

change in coupling constants provide unambiguous proof of structure.

Comparative 1H-NMR Data (in DMSO-d6 or CDCl3)
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Application Scientist Note: If you observe a doublet with a large coupling constant (~8 Hz), your

chlorination likely occurred at the C-6 or C-4 position, leaving two adjacent protons (ortho)

intact. The 5-chloro isomer must show only small meta-coupling (~2 Hz).[1]

B. Mass Spectrometry (MS)
MS provides rapid confirmation of the molecular weight and the presence of chlorine.

Precursor (C6H7NO):

Molecular Ion: m/z 109

Isotope Pattern: Single dominant peak (no M+2).

Target (C6H6ClNO):

Molecular Ion: m/z 144

(for

)

Isotope Pattern: Distinct 3:1 ratio between m/z 144 and 146 (

vs

).
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Fragmentation: Loss of Cl (M-35) or CO (M-28) is common in pyridinols.[1]

C. Infrared (IR) Spectroscopy
Common Feature: Broad O-H stretch (

) usually engaged in intermolecular H-bonding.[1]

Differentiating Feature: The Target exhibits a strong C-Cl stretching vibration in the

fingerprint region, typically between 600-800 cm

(often ~720 cm

), which is absent in the precursor.

Experimental Protocols
Protocol 1: Analytical Validation Workflow
Use this protocol to validate the identity of incoming raw materials or synthesized batches.

Sample Prep: Dissolve 5-10 mg of sample in 0.6 mL DMSO-d6. Ensure complete solubility;

5-chloro derivatives can be less soluble than the parent pyridinol.

Acquisition: Acquire 1H-NMR (min 16 scans) and 13C-NMR (min 256 scans).

Analysis Logic (Decision Tree):
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Figure 2: NMR logic tree for distinguishing the target from precursors and isomeric impurities.

Protocol 2: Synthesis & Purification (General Reference)
While specific industrial routes are proprietary, the following bench-scale method serves as a

standard reference for chlorinating 3-hydroxypyridines.

Reagents: 2-Methylpyridin-3-ol (1.0 eq), N-Chlorosuccinimide (NCS, 1.05 eq), Acetonitrile

(solvent).

Procedure:

Dissolve precursor in Acetonitrile.

Add NCS portion-wise at 0°C to control exotherm.

Allow to warm to Room Temperature (RT) and stir for 4-12 hours.

Note: Direct chlorination may yield a mixture of 4-Cl and 6-Cl isomers.[1] If 5-Cl is the

minor product, column chromatography (SiO2, Hexane/EtOAc gradient) is mandatory.

Workup: Evaporate solvent, redissolve in EtOAc, wash with water and brine. Dry over

Na2SO4.

Recrystallization: If solid, recrystallize from Ethanol/Water to remove succinimide byproducts.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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